REACTION_CXSMILES
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[CH3:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:5]=[CH:6][N:7]=1.ClC1C=C(C=CC=1)C(OO)=[O:17]>C(Cl)(Cl)Cl>[CH3:11][O:10][C:8]([C:3]1[C:2]([CH3:1])=[N+:7]([O-:17])[CH:6]=[CH:5][N:4]=1)=[O:9]
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Name
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|
Quantity
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16.08 g
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Type
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reactant
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Smiles
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CC=1C(=NC=CN1)C(=O)OC
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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Quantity
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24.62 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with saturated NaHCO3 (200 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was further extracted with DCM (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Name
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Type
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product
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Smiles
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COC(=O)C=1C(=[N+](C=CN1)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |